3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one
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Overview
Description
3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one is an organic compound that features a benzofuran core structure with a chlorinated phenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one typically involves the reaction of 4-chloro-3-methylphenol with appropriate benzofuran derivatives under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorinated phenoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzofuran derivatives, while substitution reactions can produce a variety of phenoxy-substituted compounds.
Scientific Research Applications
3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid
- 4-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid
- 3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde
Uniqueness
3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzofuran core and chlorinated phenoxy substituent make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
39868-42-3 |
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Molecular Formula |
C16H11ClO3 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
3-[(4-chloro-3-methylphenoxy)methylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C16H11ClO3/c1-10-8-11(6-7-14(10)17)19-9-15-12-4-2-3-5-13(12)16(18)20-15/h2-9H,1H3 |
InChI Key |
PZAVTHQMCSDDBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC=C2C3=CC=CC=C3C(=O)O2)Cl |
Origin of Product |
United States |
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